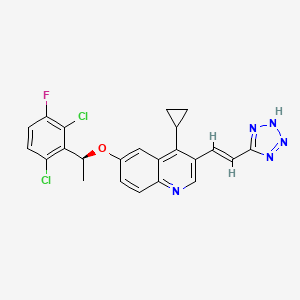

MsbA-IN-4

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H18Cl2FN5O |

|---|---|

Molecular Weight |

470.3 g/mol |

IUPAC Name |

4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline |

InChI |

InChI=1S/C23H18Cl2FN5O/c1-12(21-17(24)6-7-18(26)23(21)25)32-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20-28-30-31-29-20/h4-13H,2-3H2,1H3,(H,28,29,30,31)/b9-4+/t12-/m0/s1 |

InChI Key |

XKZLGCLQCPACAT-KFRNIWOLSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5 |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Targeting MsbA for the Development of Gram-Negative Antibiotics

Disclaimer: The specific compound "MsbA-IN-4" is not a publicly recognized identifier in the scientific literature. This technical guide will therefore focus on the core target, MsbA, and utilize a well-characterized inhibitor, G907 , as a representative example to provide an in-depth overview for researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The essential ATP-binding cassette (ABC) transporter, MsbA, represents a promising target for the development of novel antibiotics. MsbA is responsible for the critical first step in lipopolysaccharide (LPS) transport, flipping the core-LPS molecule from the inner to the outer leaflet of the cytoplasmic membrane. Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, disrupting outer membrane biogenesis and ultimately causing bacterial cell death. This guide provides a comprehensive technical overview of MsbA as a drug target, focusing on the mechanism of action, in vitro and in vivo evaluation, and detailed experimental protocols relevant to the study of MsbA inhibitors like G907.

Introduction to MsbA: An Essential Gram-Negative Target

Gram-negative bacteria are characterized by an outer membrane that serves as a highly effective permeability barrier, contributing to their intrinsic resistance to many antibiotics.[1] The outer leaflet of this membrane is primarily composed of LPS.[2] The biosynthesis and transport of LPS is a complex and essential process, making the proteins involved attractive targets for new antibacterial agents.

Mechanism of Action of MsbA and Its Inhibition

The transport cycle of MsbA involves a series of conformational changes driven by ATP binding and hydrolysis at its nucleotide-binding domains (NBDs). In its inward-facing conformation, MsbA can bind LPS from the inner leaflet of the membrane. ATP binding triggers a conformational switch to an outward-facing state, releasing the LPS into the periplasmic leaflet. Subsequent ATP hydrolysis resets the transporter to its inward-facing conformation.

Small molecule inhibitors have been developed that disrupt this cycle. The quinoline-based compound G907 is a potent and selective antagonist of MsbA.[6] Structural studies have revealed that G907 binds to a conserved transmembrane pocket of MsbA, trapping it in an inward-facing, LPS-bound state.[7][8] This action prevents the conformational changes necessary for ATP hydrolysis and LPS transport, effectively shutting down the LPS transport pathway.[7][9]

Signaling Pathway and Downstream Effects

The primary signaling pathway affected by MsbA inhibition is the LPS transport pathway itself. By blocking the initial flippase activity, MsbA inhibitors trigger a cascade of events that are detrimental to the bacterial cell.

Quantitative Data for a Representative MsbA Inhibitor: G907

The following tables summarize the available quantitative data for G907, a potent quinoline-based MsbA inhibitor.

Chemical and In Vitro Activity Data

| Compound | Chemical Structure | Target | IC₅₀ (ATPase Assay) | Antibacterial Spectrum |

| G907 | [Image of G907 chemical structure - A quinoline derivative] | E. coli MsbA | 18 nM[6] | Active against E. coli and K. pneumoniae; reduced efficacy against P. aeruginosa.[9] |

In Vitro Antibacterial Activity (MICs)

| Organism | MIC (µg/mL) |

| Escherichia coli | Potent activity reported[9] |

| Klebsiella pneumoniae | Potent activity reported[9] |

| Enterobacter cloacae | Potent activity reported[10] |

| Pseudomonas aeruginosa | Reduced efficacy[9] |

Cytotoxicity and In Vivo Efficacy Data

Detailed public data on the cytotoxicity and in vivo efficacy of G907 are limited. However, its progression in preclinical studies suggests a viable therapeutic window. A mouse thigh infection model has been mentioned for efficacy testing of related compounds.[9]

| Assay Type | Cell Line | IC₅₀ / CC₅₀ | In Vivo Model | Efficacy Metric |

| Cytotoxicity | Mammalian cells | Data not publicly available | Mouse thigh infection[9] | Data not publicly available |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel MsbA inhibitors. The following sections provide protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[11]

MsbA ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by MsbA.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

-

MsbA Preparation: Purified MsbA reconstituted into nanodiscs or proteoliposomes.

-

ATP Solution: 100 mM ATP in water.

-

Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a stabilizing agent.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the purified MsbA preparation to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate at 37°C for 30 minutes.[12]

-

Stop the reaction by adding SDS.

-

Add the malachite green reagent to each well to detect the released inorganic phosphate.

-

Measure the absorbance at a wavelength of ~620-650 nm.

-

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MsbA Lipid Flippase Assay

This assay directly measures the ability of MsbA to translocate a fluorescently labeled lipid analogue across a membrane.

Protocol:

-

Proteoliposome Preparation: Reconstitute purified MsbA into liposomes made of E. coli lipids.

-

Fluorescent Lipid Incorporation: Incorporate a fluorescently labeled lipid (e.g., NBD-labeled phosphatidylethanolamine) into the outer leaflet of the proteoliposomes.

-

Flippase Reaction:

-

Divide the proteoliposome suspension into two aliquots.

-

To one aliquot, add ATP and an ATP-regenerating system (creatine kinase and phosphocreatine) to initiate the flippase reaction.[13] The other aliquot serves as a no-ATP control.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

-

Fluorescence Quenching: Add a membrane-impermeable quenching agent (e.g., sodium dithionite) to both aliquots. This will quench the fluorescence of the NBD-lipid remaining in the outer leaflet.

-

Fluorescence Measurement: Measure the remaining fluorescence. The protected (unquenched) fluorescence corresponds to the amount of NBD-lipid flipped to the inner leaflet.

-

Data Analysis: Calculate the amount of lipid translocated by comparing the fluorescence in the ATP-containing sample to the control.

Conclusion

MsbA remains a highly attractive and validated target for the discovery of new antibiotics against multidrug-resistant Gram-negative pathogens. The development of potent and selective inhibitors, such as the quinoline-based compound G907, demonstrates the feasibility of targeting the LPS transport pathway. This technical guide provides a foundational understanding of the mechanism of MsbA, methods for evaluating its inhibitors, and detailed experimental protocols to aid researchers in this critical area of drug discovery. Further optimization of existing scaffolds to improve pharmacokinetic properties and in vivo efficacy will be crucial for the successful clinical development of MsbA inhibitors as a new class of Gram-negative antibiotics.

References

- 1. The lipopolysaccharide transport (Lpt) machinery: A nonconventional transporter for lipopolysaccharide assembly at the outer membrane of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Lipopolysaccharide transport and assembly at the outer membrane: the PEZ model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Countering Gram-Negative Antibiotic Resistance: Recent Progress in Disrupting the Outer Membrane with Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The reconstituted Escherichia coli MsbA protein displays lipid flippase activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: G907, a Potent Inhibitor of MsbA-Mediated Lipopolysaccharide Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of G907, a well-characterized inhibitor of the ATP-binding cassette (ABC) transporter MsbA, a critical component of the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria. Due to the lack of publicly available information on "MsbA-IN-4," this document focuses on G907 as a representative and potent MsbA inhibitor, for which substantial scientific data exists.

Introduction to MsbA and Lipopolysaccharide Transport

In Gram-negative bacteria, the outer membrane serves as a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. A key component of this outer membrane is lipopolysaccharide (LPS), which is essential for bacterial viability and structural integrity. The biogenesis of the outer membrane involves the synthesis of LPS on the cytoplasmic side of the inner membrane and its subsequent transport to the outer leaflet of the outer membrane.

A crucial step in this transport pathway is the flipping of LPS from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane. This essential process is mediated by the ABC transporter MsbA. MsbA utilizes the energy from ATP hydrolysis to drive the translocation of LPS, a mechanism that is vital for the survival of most Gram-negative bacteria. Consequently, MsbA has emerged as a promising target for the development of novel antibiotics.

G907: A Quinolone-Based MsbA Inhibitor

G907 is a potent, selective antagonist of MsbA, belonging to the quinoline class of inhibitors.[1] It has been shown to exhibit significant antimicrobial activity against various Gram-negative pathogens.

Mechanism of Action

G907 exerts its inhibitory effect by binding to a conserved transmembrane pocket of MsbA. This binding event traps the transporter in an inward-facing conformation, which is bound to LPS.[2][3][4] By locking MsbA in this state, G907 effectively prevents the conformational changes necessary for ATP hydrolysis and the subsequent release of LPS into the periplasm. This disruption of the transport cycle leads to the accumulation of LPS in the inner membrane, ultimately resulting in bacterial cell death. A secondary allosteric mechanism of antagonism involves the structural and functional uncoupling of the nucleotide-binding domains.[4]

Quantitative Data for G907

The inhibitory potency of G907 against MsbA has been quantified through various biochemical assays. The following table summarizes the available data for its activity against E. coli MsbA.

| Compound | Target | Assay Type | IC50 | Reference |

| G907 | E. coli MsbA | ATPase Activity Assay | 18 nM | [2][3] |

| G907 | E. coli MsbA | Biotin-PE Transport Assay | Complete inhibition at 100 nM | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory activity of G907 on MsbA.

MsbA ATPase Activity Assay

The effect of G907 on the ATP hydrolysis activity of MsbA is a key measure of its inhibitory potential. A commonly used method is a coupled-enzyme colorimetric ATPase assay.

Principle: The assay measures the rate of ATP hydrolysis by MsbA by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified MsbA reconstituted in a suitable membrane environment (e.g., amphipols or nanodiscs)

-

ATP (Adenosine triphosphate)

-

PEP (Phosphoenolpyruvate)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

PK (Pyruvate kinase)

-

LDH (Lactate dehydrogenase)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, pH 7.5)

-

G907 (or other inhibitor) at various concentrations

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Add purified, reconstituted MsbA to the reaction mixture.

-

To test the inhibitor, add varying concentrations of G907 to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding MgCl2.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by MsbA.

-

Plot the rate of ATP hydrolysis against the concentration of G907 to determine the IC50 value.

In Vitro Lipopolysaccharide (LPS) Transport Assay

Directly measuring the transport of LPS across a lipid bilayer is technically challenging. A common surrogate assay utilizes a fluorescently or biotin-labeled lipid substrate, such as NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) or biotin-PE (biotinylated phosphoethanolamine), to monitor the flippase activity of MsbA.

Principle: This assay measures the ATP-dependent translocation of a labeled lipid from the outer leaflet to the inner leaflet of a proteoliposome containing reconstituted MsbA. The amount of lipid flipped to the inner leaflet is quantified by its inaccessibility to a membrane-impermeant quenching or binding agent.

Materials:

-

Purified MsbA

-

E. coli polar lipids or other suitable lipid mixture

-

Biotin-PE or NBD-PE

-

ATP and an ATP-regenerating system (e.g., creatine kinase and phosphocreatine)

-

Detergent (e.g., DDM) for reconstitution

-

Bio-Beads or dialysis cassettes for detergent removal

-

Streptavidin-phycoerythrin (for biotin-PE) or sodium dithionite (for NBD-PE)

-

Assay Buffer

-

G907 at various concentrations

Procedure:

-

Reconstitution of MsbA into Proteoliposomes:

-

Solubilize lipids and the labeled lipid (e.g., biotin-PE) in buffer with detergent.

-

Add purified MsbA to the lipid mixture.

-

Remove the detergent slowly (e.g., using Bio-Beads or dialysis) to allow the formation of proteoliposomes with MsbA incorporated.

-

-

Transport Assay:

-

Divide the proteoliposome suspension into aliquots.

-

Add varying concentrations of G907 to the aliquots. Include a control with no inhibitor.

-

Initiate the transport reaction by adding ATP and an ATP-regenerating system. Incubate at 37°C for a defined period.

-

Stop the reaction by placing the samples on ice.

-

-

Quantification of Flipped Lipid:

-

For Biotin-PE: Add streptavidin-phycoerythrin. Biotin-PE on the outer leaflet will bind to streptavidin, which can be separated from the proteoliposomes by centrifugation. The amount of biotin-PE in the pellet (flipped to the inner leaflet) can be quantified.

-

For NBD-PE: Add sodium dithionite, a membrane-impermeant quenching agent. NBD-PE on the outer leaflet will be quenched. The remaining fluorescence from the NBD-PE flipped to the inner leaflet can be measured after solubilizing the liposomes with a detergent like Triton X-100.

-

-

Calculate the percentage of inhibition of transport at each G907 concentration and determine the IC50.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The lipopolysaccharide transport pathway in Gram-negative bacteria.

References

- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Quinoline-Based MsbA Inhibitors: A Technical Guide

The rise of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens, presents a formidable challenge to global public health.[1][2] These bacteria possess a protective outer membrane that acts as a barrier against many antibiotics.[3] A key protein involved in the biogenesis of this outer membrane is MsbA, an essential ATP-binding cassette (ABC) transporter.[4][5] This guide provides a detailed overview of the discovery, mechanism of action, and experimental evaluation of a promising class of novel antibacterial agents: quinoline-based MsbA inhibitors.

MsbA: A Critical Target in Gram-Negative Bacteria

MsbA is a homodimeric ABC transporter integral to the inner membrane of Gram-negative bacteria.[4] Its primary, essential function is to "flip" lipopolysaccharide (LPS) precursors from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane.[6][7] This translocation is a critical step in the transport of LPS to the outer membrane.[3] The inhibition of MsbA leads to the toxic accumulation of LPS in the inner membrane, disruption of the outer membrane's integrity, and ultimately, bacterial cell death.[8] This makes MsbA an attractive and validated target for the development of new antibiotics.[3][5]

The MsbA transport cycle is powered by ATP hydrolysis and follows an alternating access model. The transporter switches between an inward-facing conformation, where it binds substrate and ATP, and an outward-facing conformation to release the substrate into the periplasm.[9][10] Interrupting this conformational cycle is the primary strategy for inhibitor development.[10]

Identification and Optimization of Quinoline-Based Inhibitors

The discovery of this inhibitor class began with a high-throughput screen of approximately 3 million small molecules to identify specific inhibitors of Escherichia coli MsbA.[11] This effort led to the identification of an initial quinoline hit, which was subsequently optimized through medicinal chemistry to yield potent compounds with significant antibacterial activity against wild-type Gram-negative pathogens.[5]

A key breakthrough was the determination of a 2.98 Å resolution X-ray co-crystal structure of MsbA in complex with an inhibitor.[5] This revealed a novel inhibitory mechanism: the quinoline compound binds within a fully encapsulated site in the transmembrane domain (TMD) of MsbA, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[5][12]

Quantitative Data on Inhibitor Potency

The efficacy of the quinoline-based inhibitors was quantified through a series of biochemical and microbiological assays. The data below summarizes the activity of key compounds from this class.

Table 1: In Vitro MsbA Inhibition (IC50)

| Compound | E. coli MsbA IC50 (nM) | K. pneumoniae MsbA IC50 (nM) | P. aeruginosa MsbA IC50 (nM) | Notes |

| G247 | 5 | - | - | A potent early-generation inhibitor.[11] |

| G907 | 18 | - | - | An optimized inhibitor with valuable structural data obtained in complex with MsbA.[11] |

| Compound Series Mean | - | Data reported for dose-response curves.[12] | Data reported for dose-response curves.[12] | Inhibition was demonstrated in a dose-dependent manner.[12] |

IC50 values represent the concentration of inhibitor required to reduce MsbA ATPase activity by 50%. Data is compiled from studies using purified MsbA reconstituted in various matrices like amphipols or nanodiscs.[11][12]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | E. coli (Wild-Type) MIC (µg/mL) | K. pneumoniae (Wild-Type) MIC (µg/mL) | E. cloacae (Wild-Type) MIC (µg/mL) | Notes |

| Optimized Leads | Single-digit µM | Single-digit µM | Single-digit µM | Compounds from the optimized series show potent activity against wild-type uropathogenic E. coli and other Gram-negative bacteria.[5] |

| Compound 14 | - | - | - | Showed potent activity against MDR P. aeruginosa strains with MICs of 16-64 µg/mL.[13] |

| Compound 16 | - | - | - | Had the lowest MIC (8 µg/mL) against an efflux knockout strain of P. aeruginosa.[13] |

MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

Experimental Protocols

The characterization of quinoline-based MsbA inhibitors relies on standardized biochemical and microbiological assays.

MsbA ATPase Activity Assay

This biochemical assay is fundamental for determining the potency (IC50) of inhibitors against the purified MsbA protein.[14] The activity of ABC transporters like MsbA is driven by the energy from ATP hydrolysis, and the rate of this hydrolysis increases when a substrate is present.[14][15]

Methodology:

-

MsbA Preparation: Recombinant MsbA is expressed and purified. For functional assays, it is reconstituted into a membrane-like environment, such as lipid nanodiscs or amphipols.[12]

-

Reaction Mixture: Purified, reconstituted MsbA is incubated in a reaction buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, ATP, and the test compound (inhibitor) at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Detection: The rate of ATP hydrolysis is determined by measuring the amount of ADP or inorganic phosphate (Pi) produced. A common method is the Transcreener® ADP² FP Assay, which uses a fluorescent tracer that is displaced from an antibody by the ADP generated, causing a change in fluorescence polarization.[11]

-

Data Analysis: The rate of ADP production is plotted against the inhibitor concentration. A nonlinear four-parameter inhibition model is used to fit the dose-response curve and calculate the IC50 value.[12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium. It is the standard method for assessing the antibacterial efficacy of new agents.[16]

Methodology:

-

Bacterial Strains: A panel of relevant Gram-negative bacteria (e.g., E. coli, K. pneumoniae, P. aeruginosa), including wild-type and multidrug-resistant clinical isolates, are used.[16][17]

-

Inoculum Preparation: Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well of the plate. The plates are then incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16][17]

Visualizing Pathways and Workflows

MsbA Transport Cycle and Inhibition

References

- 1. Multidrug-resistant bacteria - Wikipedia [en.wikipedia.org]

- 2. Multidrug-resistant bacteria – Antibiotic resistance – ReAct [reactgroup.org]

- 3. pnas.org [pnas.org]

- 4. www5.in.tum.de [www5.in.tum.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. pnas.org [pnas.org]

- 10. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Amine Basicity of Quinoline ATP Synthase Inhibitors Drives Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. genomembrane.com [genomembrane.com]

- 15. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Biochemical Properties of the ABC Transporter MsbA

Introduction

This technical guide provides a comprehensive overview of the biochemical properties of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA plays a crucial role in the transport of lipopolysaccharide (LPS) from the inner to the outer membrane, making it a critical target for the development of novel antibiotics. While the specific inhibitor "MsbA-IN-4" did not yield specific biochemical data in the conducted search, this guide focuses on the wealth of information available for MsbA itself, which would be fundamental for the characterization of any potential inhibitor. The information presented here is intended for researchers, scientists, and drug development professionals actively working on or interested in targeting bacterial membrane transporters.

MsbA is a homodimer, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The TMDs form the translocation pathway for the substrate, lipid A (the core component of LPS), while the NBDs bind and hydrolyze ATP to power the transport process.[1] Depletion or inhibition of MsbA leads to the accumulation of lipid A in the inner membrane, ultimately resulting in bacterial cell death.[2][3]

Quantitative Data

The following tables summarize key quantitative data regarding the ATPase activity and binding affinities of MsbA from Escherichia coli. These values are crucial for understanding the enzyme kinetics and substrate interactions of MsbA and serve as a baseline for evaluating the potency of potential inhibitors.

Table 1: ATPase Activity of MsbA

| Parameter | Value | Conditions | Source |

| Vmax | 37 nmol/min/mg | Reconstituted into E. coli phospholipid liposomes, 10 mM Mg2+ | [2] |

| 154 nmol/min/mg | With 21 µM Kdo2-lipid A | [2] | |

| 418 ± 12 nmol/min/mg | Purified wild-type MsbA in 0.05% (w/v) DM, 37°C | [3][4] | |

| 354 ± 13 nmol/min/mg | MIANS-labeled MsbA in 0.05% (w/v) DM, 37°C | [3] | |

| Km (ATP) | 878 µM | Reconstituted into E. coli phospholipid liposomes, 10 mM Mg2+ | [2] |

| 379 µM | With 21 µM Kdo2-lipid A | [2] | |

| 0.52 ± 0.04 mM | Purified wild-type MsbA in 0.05% (w/v) DM, 37°C | [3] | |

| 0.41 ± 0.04 mM | MIANS-labeled MsbA in 0.05% (w/v) DM, 37°C | [3] | |

| Hill Coefficient (n) | 1.03 ± 0.03 | Wild-type MsbA | [4] |

| 1.01 ± 0.03 | MIANS-labeled MsbA | [4] |

Table 2: Binding Affinities of MsbA

| Ligand | Dissociation Constant (KD) | Method | Source |

| ADP | 130 µM | Not specified | [4][5] |

| ATP | 3050 µM | Not specified | [4][5] |

| Kdo2-lipid A (KDL) | KD1 = 0.3 µM | Native Mass Spectrometry (Vanadate-trapped) | [6] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of MsbA activity and the evaluation of its inhibitors. Below are protocols for key experiments cited in the literature.

ATPase Activity Assay (Colorimetric)

This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

-

Principle: The assay is based on the reaction of malachite green with liberated Pi, which forms a stable dark green color that can be measured spectrophotometrically.[7]

-

Reagents:

-

Purified MsbA (e.g., ~100 µg/ml in a buffer containing a detergent like 0.05% (w/v) dodecyl maltoside (DM)).[3]

-

Assay Buffer: 40 mM Tris, 80 mM NaCl, 8 mM MgAc₂, 1 mM EDTA, pH 7.5.[7] Other buffers like HEPES, MES, and MOPS can also be used.[7]

-

ATP solution (high purity, ≥99%).[7]

-

Malachite green reagent.[7]

-

Phosphate standard for generating a standard curve.[7]

-

-

Procedure:

-

Prepare reactions in a 96-well plate.

-

To test the effect of a potential inhibitor, pre-incubate MsbA with various concentrations of the compound.

-

Initiate the reaction by adding a defined concentration of ATP (e.g., ranging from 0.05–10 mM to determine Km).[3][4]

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes).[3][7]

-

Stop the reaction and measure the liberated Pi by adding the malachite green reagent.[7]

-

Measure the absorbance at 620 nm.[7]

-

Calculate the amount of Pi released using a phosphate standard curve.

-

Enzyme activity is typically expressed as nmol of Pi released per minute per mg of protein.[2]

-

Binding Affinity Determination (Native Mass Spectrometry)

Native mass spectrometry (MS) allows for the characterization of protein-ligand interactions under non-denaturing conditions.

-

Principle: This technique measures the mass of intact protein-ligand complexes, enabling the determination of stoichiometry and binding affinities.

-

Procedure Outline:

-

Prepare purified MsbA in a volatile buffer system compatible with native MS.

-

Incubate MsbA with varying concentrations of the ligand (e.g., Kdo₂-lipid A or nucleotides).

-

Introduce the sample into the mass spectrometer using nano-electrospray ionization.

-

Acquire mass spectra under conditions that preserve non-covalent interactions.

-

Deconvolute the spectra to determine the masses of the different species present (e.g., apo-MsbA, MsbA-ligand, MsbA-ligand₂).

-

Determine the dissociation constant (KD) by titrating the ligand and fitting the data to a binding model.[6]

-

Visualizations

MsbA Transport Cycle

The following diagram illustrates the proposed mechanism for lipid A transport by MsbA, which involves conformational changes driven by ATP binding and hydrolysis.

Experimental Workflow for MsbA Inhibitor Characterization

This diagram outlines a logical workflow for the biochemical characterization of a potential MsbA inhibitor.

References

- 1. Double and triple thermodynamic mutant cycles reveal the basis for specific MsbA-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Native mass spectrometry and structural studies reveal modulation of MsbA–nucleotide interactions by lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for lipid and copper regulation of the ABC transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Impact of MsbA-IN-4 on Bacterial Outer Membrane Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global health. The outer membrane of these bacteria serves as a formidable barrier, preventing the entry of many antibiotics. A key process in the biogenesis of this outer membrane is the transport of lipopolysaccharide (LPS) from its site of synthesis in the inner membrane to the outer leaflet of the outer membrane. The ATP-binding cassette (ABC) transporter MsbA is an essential enzyme that catalyzes the first step of this process: the flipping of LPS from the inner to the outer leaflet of the inner membrane.[1][2] Inhibition of MsbA disrupts outer membrane assembly, leading to bacterial cell death, making it an attractive target for the development of novel antibiotics.[3][4]

This technical guide provides an in-depth analysis of the effects of MsbA-IN-4, a representative of a potent class of quinoline-based inhibitors of MsbA, on bacterial outer membrane biosynthesis. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the key pathways and processes involved. While the specific designation "this compound" is not consistently used in the primary literature, this guide focuses on the well-characterized compound G907 , a member of the same quinoline series developed by Genentech, which serves as a surrogate for understanding the effects of this class of inhibitors.[5][6]

Mechanism of Action of this compound (G907)

This compound and its analogues, such as G907, function by directly inhibiting the ATPase and transport activity of MsbA.[3] Structural studies of G907 in complex with E. coli MsbA have revealed a dual-mode of inhibition. G907 binds to a transmembrane pocket of the MsbA homodimer, trapping the transporter in an inward-facing conformation that is still bound to its substrate, LPS. This action physically prevents the conformational changes necessary for LPS flipping.[5][7] Additionally, G907 binding allosterically uncouples the nucleotide-binding domains (NBDs), further inhibiting ATP hydrolysis, the energy source for transport.[6]

The inhibition of MsbA leads to the accumulation of LPS in the inner leaflet of the inner membrane, disrupting the integrity of the outer membrane.[1] This disruption triggers a cascade of downstream effects, including the activation of bacterial stress responses and ultimately, cell lysis.[1]

Quantitative Data: Inhibitory Activity of this compound Analogues

The following table summarizes the inhibitory concentrations of G907 and related quinoline compounds against MsbA.

| Compound | Target Organism/Enzyme | Assay Type | Value | Reference |

| G907 | E. coli MsbA | ATPase Assay (in vitro) | IC50: 18 nM | [5] |

| G247 | E. coli MsbA | ATPase Assay (in vitro) | IC50: 5 nM | [5] |

| G592 | E. coli CFT073 lptD(imp4213) | Cell Growth Inhibition | EC50: < 0.05 µM | [1] |

| G332 | E. coli CFT073 lptD(imp4213) | Cell Growth Inhibition | EC50: 0.1 µM | [1] |

| G913 | E. coli CFT073 lptD(imp4213) | Cell Growth Inhibition | EC50: 0.05 µM | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response in a cell-based assay. The lptD(imp4213) mutation confers a hyperpermeable outer membrane, making the cells more sensitive to compounds targeting inner membrane processes.

Experimental Protocols

MsbA ATPase Activity Assay (In Vitro)

This protocol is designed to measure the ATP hydrolysis activity of purified MsbA in the presence of inhibitors.

Materials:

-

Purified MsbA protein

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10% glycerol[8]

-

ATP solution (2 mM)[8]

-

This compound (or analogue) dissolved in DMSO

-

Malachite green reagent for phosphate detection[9]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing purified MsbA (1-10 µg/mL) in Assay Buffer.[8]

-

Add varying concentrations of this compound (or a DMSO control) to the wells of the microplate.

-

Add the MsbA-containing reaction mixture to the wells.

-

Pre-incubate the plate for 15 minutes on ice to allow the inhibitor to bind to the enzyme.[8]

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.[8]

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[8]

-

Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.[9]

-

Measure the absorbance at 620 nm using a microplate reader.[9]

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Lipid A Transport (Floppase) Assay

This assay measures the ability of MsbA to flip a labeled lipid A analogue across a lipid bilayer in proteoliposomes.

Materials:

-

Purified MsbA protein

-

E. coli polar lipids and egg yolk PC for liposome preparation

-

Biotin-labeled Lipid A

-

ATP and a non-hydrolyzable ATP analog (e.g., AMP-PNP)

-

This compound (or analogue) dissolved in DMSO

-

Streptavidin-conjugated quencher

-

Fluorometer

Procedure:

-

Reconstitute purified MsbA into proteoliposomes containing biotin-labeled lipid A.

-

Divide the proteoliposomes into experimental groups: no ATP, ATP, ATP + this compound, and AMP-PNP.

-

Initiate the transport reaction by adding ATP (or AMP-PNP) to the respective groups.

-

Incubate at 37°C to allow for lipid transport.

-

Stop the reaction by placing the samples on ice.

-

Add a streptavidin-conjugated quencher to the exterior of the proteoliposomes. This quencher will bind to any biotin-labeled lipid A remaining on the outer leaflet, quenching its fluorescence.

-

Measure the fluorescence intensity using a fluorometer. A decrease in fluorescence indicates that the biotin-labeled lipid A has been flipped to the inner leaflet and is inaccessible to the quencher.

-

Compare the fluorescence levels between the different experimental groups to determine the effect of this compound on lipid A transport.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of an inhibitor required to prevent the visible growth of bacteria.

Materials:

-

Bacterial strain of interest (e.g., E. coli)

-

Growth medium (e.g., Mueller-Hinton broth)

-

This compound (or analogue) stock solution

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.[10]

-

Inoculate each well with a standardized suspension of the bacterial strain.[10]

-

Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.[10]

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.[10]

Visualizations

Signaling Pathway: Disruption of Outer Membrane Biosynthesis by this compound

Caption: Inhibition of MsbA by this compound blocks LPS flipping, causing inner membrane accumulation and cell death.

Experimental Workflow: In Vitro MsbA ATPase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on MsbA's ATPase function.

Logical Relationship: Downstream Consequences of MsbA Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Accelerated 4+1 MS in Business Analytics Program | Lehigh Business [business.lehigh.edu]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Business Analytics (4+1 Bachelor’s/MSBA) – Combined Programs - Montclair State University [montclair.edu]

- 8. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MS Business Analytics (MSBA) - USC Marshall [marshall.usc.edu]

- 10. goizueta.emory.edu [goizueta.emory.edu]

The Essential Role of MsbA in Gram-Negative Bacteria Viability: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria constitutes a severe and growing threat to global public health. The unique outer membrane of these bacteria, rich in lipopolysaccharide (LPS), provides a formidable barrier against many conventional antibiotics. MsbA, an essential ATP-binding cassette (ABC) transporter, plays a critical and indispensable role in the biogenesis of this outer membrane. It is responsible for the translocation of lipid A, the hydrophobic anchor of LPS, from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane. This function is paramount for bacterial viability, making MsbA a highly attractive target for the development of novel antibiotics. This technical guide provides an in-depth overview of MsbA's structure, function, and critical role in Gram-negative bacterial survival. It details key experimental protocols for studying MsbA, presents quantitative data on its activity and inhibition, and illustrates its mechanism of action and experimental workflows through detailed diagrams.

Introduction: The Significance of MsbA

Gram-negative bacteria are characterized by a complex cell envelope that includes an inner and an outer membrane, separated by the periplasmic space. The outer leaflet of the outer membrane is predominantly composed of lipopolysaccharide (LPS), which is vital for the bacterium's structural integrity and as a shield against environmental insults and antibiotics.[1][2] The biosynthesis and transport of LPS is a complex, multi-step process.

MsbA is a homodimeric ABC transporter embedded in the inner membrane and is the only bacterial ABC transporter known to be essential for cell viability.[3] Its primary function is to act as a "flippase," transporting lipid A-core oligosaccharide molecules from their site of synthesis on the cytoplasmic side of the inner membrane to the periplasmic side.[4][5] Once in the periplasm, the LPS molecules are further assembled and transported to the outer membrane by the LPS transport (Lpt) machinery.[6] Given that this entire pathway is absent in eukaryotes, its components, particularly the essential MsbA, represent prime targets for novel antibacterial agents.[1][2] Inhibition or depletion of MsbA leads to the toxic accumulation of LPS precursors in the inner membrane, disruption of outer membrane biogenesis, and ultimately, cell death.[7][8]

Structure and Mechanism of Action

MsbA functions as a homodimer, with each monomer consisting of a transmembrane domain (TMD) with six membrane-spanning helices and a cytosolic nucleotide-binding domain (NBD).[4][6] The TMDs form the translocation pathway for the lipid A substrate, while the NBDs bind and hydrolyze ATP to power the transport process.[6]

The transport cycle of MsbA is generally understood to follow an alternating-access model, driven by ATP binding and hydrolysis:

-

Inward-Facing State (Resting State): In the absence of ATP, MsbA adopts an inward-facing conformation, with the NBDs separated and the substrate-binding cavity open to the cytoplasm. Lipid A, synthesized on the inner leaflet, can access and bind to this cavity.

-

ATP Binding and Occluded State: The binding of two ATP molecules to the NBDs induces a significant conformational change, causing the NBDs to dimerize. This dimerization drives the TMDs to rearrange, closing the cytoplasmic gate and trapping the lipid A molecule inside the transporter.

-

Outward-Facing State and Substrate Release: The NBD dimerization culminates in an outward-facing conformation, exposing the lipid A molecule to the periplasmic space. The lipid A is then released into the outer leaflet of the inner membrane.

-

ATP Hydrolysis and Reset: Hydrolysis of ATP to ADP and inorganic phosphate (Pi) leads to the dissociation of the NBD dimer. The transporter then resets to its initial inward-facing conformation, ready for another cycle.[1]

This intricate, energy-dependent process ensures the unidirectional flow of LPS precursors to the outer membrane, a critical step for bacterial survival.

MsbA as a Target for Novel Antibiotics

The essentiality of MsbA in a wide range of Gram-negative pathogens, combined with its absence in humans, makes it an ideal target for drug development.[1] Small molecules that inhibit MsbA's ATPase activity or block its conformational changes can effectively halt the LPS transport pathway, leading to bactericidal effects.[8]

Several classes of MsbA inhibitors have been identified, with quinoline-based compounds showing particular promise.[1][8] These inhibitors typically work by binding to MsbA and trapping it in a specific conformation, thereby preventing the ATP hydrolysis cycle and substrate translocation.[8] The development of potent and specific MsbA inhibitors represents a promising strategy to combat multidrug-resistant Gram-negative infections.

Quantitative Data on MsbA Activity and Inhibition

The following tables summarize key quantitative data related to the biochemical activity of MsbA and the efficacy of its inhibitors against various Gram-negative bacteria.

Table 1: Biochemical Activity of Purified E. coli MsbA

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Vmax | 418 ± 12 nmol/min/mg | In 0.05% DDM detergent, 37°C | [4] |

| Km (ATP) | 0.52 ± 0.04 mM | In 0.05% DDM detergent, 37°C | [4] |

| Vmax (in FA-3) | 6-10 µmol/min/mg | In FA-3 facial amphiphile, 37°C | [9] |

| Km (ATP, in FA-3) | 0.31 ± 0.05 mM | In FA-3 facial amphiphile, 37°C | [9] |

| Kd (Lipid A) | 5.46 µM | Fluorescence quenching assay |[4] |

Table 2: In Vitro Activity of Quinolone-Based MsbA Inhibitors

| Compound | Biochemical IC50 (nM) vs. E. coli MsbA | MIC (µg/mL) vs. E. coli CFT073 WT | MIC (µg/mL) vs. K. pneumoniae ATCC 700721 | MIC (µg/mL) vs. E. cloacae ATCC 13047 | Reference |

|---|---|---|---|---|---|

| G592 | 150 ± 48 | >41 | Not Determined | Not Determined | [8] |

| G913 | 3.8 ± 0.98 | 39 ± 11 | >45 | >45 | [8] |

| G332 | 2.8 ± 0.75 | 2.8 ± 0 | 2.8 ± 0 | 2.8 ± 0 |[8] |

IC50: 50% inhibitory concentration. MIC: Minimum Inhibitory Concentration.

Key Experimental Protocols

Studying MsbA requires a range of specialized biochemical and microbiological techniques. Below are detailed protocols for the expression, purification, and functional characterization of MsbA, as well as methods to assess the impact of its inhibition on bacterial viability.

Protocol: MsbA Expression and Purification

This protocol describes the overexpression of His-tagged MsbA in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., C43(DE3) or BL21(DE3)) transformed with a MsbA-expression vector (e.g., pET-28 with N-terminal His-tag).

-

ZYP-5052 rich medium or LB medium.

-

Kanamycin (or other appropriate antibiotic).

-

Lysis Buffer (50 mM Tris-HCl pH 7.9, 200 mM NaCl).

-

Solubilization Buffer (20 mM HEPES pH 8.0, 100 mM NaCl, 1.0-2.0% (w/v) detergent like DDM or LDAO).

-

Wash Buffer (50 mM Tris-HCl pH 7.9, 200 mM NaCl, 5-20 mM imidazole, 0.02-0.05% (w/v) DDM).

-

Elution Buffer (50 mM Tris-HCl pH 7.9, 200 mM NaCl, 250-600 mM imidazole, 0.02-0.05% (w/v) DDM).

-

Ni-NTA agarose resin.

-

High-pressure homogenizer or sonicator.

-

Ultracentrifuge.

Procedure:

-

Expression: Inoculate 2 L of ZYP-5052 medium (containing antibiotic) with an overnight culture of the expression strain. Grow at 37°C for 3-4 hours, then shift to a lower temperature (e.g., 18-22°C) for overnight expression.[1] Alternatively, for LB medium, induce expression at OD600 ≈ 0.6-0.8 with 0.5 mM IPTG and grow for another 3-4 hours.[5]

-

Cell Lysis & Membrane Isolation: Harvest cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C). Resuspend the pellet in Lysis Buffer and lyse cells using a high-pressure homogenizer or sonication. Remove unbroken cells by low-speed centrifugation (e.g., 10,000 x g, 10 min). Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g, 1 hour, 4°C).[1]

-

Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate with gentle rotation for 1 hour at 4°C to solubilize membrane proteins.

-

Purification: Remove unsolubilized material by ultracentrifugation (100,000 x g, 30 min). Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.

-

Washing and Elution: Load the resin onto a column and wash extensively with Wash Buffer to remove non-specifically bound proteins. Elute MsbA using Elution Buffer.

-

Quality Control: Analyze eluted fractions by SDS-PAGE for purity and quantify protein concentration (e.g., via BCA assay). Pool the purest fractions. For higher purity, a subsequent size-exclusion chromatography step can be performed.

Protocol: Reconstitution of MsbA into Nanodiscs

Reconstitution into a lipid bilayer environment is crucial for maintaining the stability and activity of MsbA. Nanodiscs provide a native-like, detergent-free environment.

Materials:

-

Purified MsbA in detergent solution.

-

Membrane Scaffold Protein (MSP), e.g., MSP1D1.

-

Phospholipids (e.g., E. coli polar lipid extract or DMPC).

-

Sodium cholate.

-

Bio-Beads SM-2.

-

Reconstitution Buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl).

Procedure:

-

Lipid Preparation: Prepare a lipid film by drying chloroform-solubilized lipids under nitrogen gas, followed by vacuum desiccation. Resuspend the lipid film in Reconstitution Buffer containing sodium cholate to a final cholate concentration of ~20-40 mM. Sonicate until the solution is clear.[10]

-

Assembly: Mix the purified MsbA, MSP, and solubilized lipids at a specific molar ratio (e.g., MsbA:MSP:Lipid of 1:3:60 or as optimized).[11] Incubate the mixture on ice for 30-60 minutes.

-

Detergent Removal: Initiate self-assembly by removing the detergent. Add prepared Bio-Beads (0.5-1.0 g per mL of mixture) and incubate with gentle rocking at 4°C for 4 hours to overnight.[12]

-

Purification of Nanodiscs: Remove the Bio-Beads and purify the assembled nanodiscs from empty discs and aggregates using size-exclusion chromatography.

-

Verification: Analyze the purified fractions by native gel electrophoresis and SDS-PAGE to confirm the successful incorporation of MsbA into the nanodiscs.[11]

Protocol: MsbA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by MsbA and is essential for screening inhibitors. A common method is a coupled-enzyme assay that links ATP hydrolysis to NADH oxidation.

Materials:

-

Purified MsbA (in detergent, proteoliposomes, or nanodiscs).

-

Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 10% glycerol).

-

ATP solution.

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).

-

Substrates: Phosphoenolpyruvate (PEP) and NADH.

-

Test inhibitors dissolved in DMSO.

-

96-well UV-transparent microplate.

-

Plate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Reaction Mix Preparation: Prepare a master mix in Assay Buffer containing PK, LDH, PEP, and NADH.

-

Assay Setup: In a 96-well plate, add the reaction mix to each well. Then add the test inhibitor at various concentrations (or DMSO for control). Finally, add a small amount of purified MsbA (~1 µg) to initiate the reaction.[9]

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is directly proportional to the rate of ADP production, and thus to the ATPase activity of MsbA.[9]

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. To determine the IC50 of an inhibitor, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Gram-negative bacterial strain of interest (e.g., E. coli, K. pneumoniae).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Test compound (potential MsbA inhibitor) stock solution.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to ~5 x 105 CFU/mL.

-

Incubator (37°C).

Procedure:

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Typically, 100 µL of broth is added to each well, 100 µL of the compound is added to the first well, and then serially diluted down the column. The last well serves as a growth control (no compound).[2][7]

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of ~5 x 105 CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2][7] This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Protocol: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Materials:

-

Bacterial strain grown to the mid-logarithmic phase.

-

MHB.

-

Test compound at relevant concentrations (e.g., 2x, 4x, 8x MIC).

-

Sterile culture tubes or flasks.

-

Shaking incubator (37°C).

-

Sterile saline or PBS for dilutions.

-

Agar plates for colony counting.

Procedure:

-

Preparation: Prepare culture tubes containing MHB and the test compound at the desired concentrations. Include a growth control tube without any compound.

-

Inoculation: Inoculate each tube with the mid-log phase bacterial culture to a starting density of ~5 x 105 CFU/mL.[3]

-

Sampling Over Time: Place the tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[13]

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto agar plates and incubate overnight at 37°C.

-

Data Analysis: Count the colonies on the plates to determine the number of colony-forming units per mL (CFU/mL) at each time point. Plot log10(CFU/mL) versus time. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is defined as bactericidal activity.[13]

Conclusion

MsbA is a linchpin in the viability of Gram-negative bacteria. Its essential role in transporting lipid A for outer membrane synthesis makes it a highly validated and promising target for the development of new antibiotics. A thorough understanding of its structure, mechanism, and the experimental methods used to study it is crucial for researchers and drug developers aiming to combat the rising tide of antibiotic resistance. The protocols and data presented in this guide offer a comprehensive resource for advancing research in this critical area. By targeting MsbA, the scientific community can work towards developing novel therapeutics that effectively dismantle the protective armor of Gram-negative pathogens.

References

- 1. Expression, purification and on-bead reconstitution of MsbA and MscS into peptidiscs [bio-protocol.org]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 4. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. emerypharma.com [emerypharma.com]

- 8. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Step-by-step Method for the Reconstitution of an ABC Transporter into Nanodisc Lipid Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]

- 13. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the MsbA ATP-Driven Transport Cycle

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the MsbA ATP-binding cassette (ABC) transporter, a crucial protein for the viability of most Gram-negative bacteria and a paradigm for understanding multidrug resistance (MDR) transporters. We will delve into its architecture, the mechanistic details of its ATP-driven transport cycle, key quantitative data, and the experimental protocols used to elucidate its function.

Introduction to MsbA

MsbA is an essential inner membrane protein in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) and its precursor, lipid A, from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane.[1][2][3] This function is the first step in the transport of LPS to the outer membrane, a structure critical for the bacterial envelope's integrity and defense against antibiotics.[4]

Structurally and functionally, MsbA is a homodimeric ABC transporter. Each subunit, or "half-transporter," consists of a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD) that binds and hydrolyzes ATP.[1][5] MsbA shares significant sequence and structural homology with eukaryotic MDR transporters like the human P-glycoprotein (MDR1), making it a valuable model system for studying the mechanisms of drug efflux and a promising target for novel antibiotics.[2][5][6]

The MsbA Transport Cycle: An Alternating Access Mechanism

The transport of substrates by MsbA is powered by the binding and hydrolysis of ATP, which drives a series of large-scale conformational changes. This process is best described by the "alternating access" model, where the substrate-binding chamber is alternately exposed to the cytoplasm and the periplasm.[4][7][8] The cycle involves several key intermediate states.

-

Resting State (Inward-Facing Apo): In the absence of substrate and nucleotide (Apo form), MsbA adopts a "V-shaped," inward-facing conformation.[8] In this state, the two NBDs are widely separated by as much as 50 Å, and the substrate-binding chamber within the TMDs is open to the cytoplasm and the inner leaflet of the membrane, poised to capture a substrate molecule like lipid A.[1][8]

-

Substrate and ATP Binding: The cycle is initiated by the binding of both the lipid substrate and two molecules of ATP. Substrate binding may occur prior to or concurrently with ATP binding.[4][9] This binding event primes the transporter for a significant conformational rearrangement.

-

NBD Dimerization and the Outward-Facing Occluded State: The binding of ATP serves as the "power stroke." It triggers the dimerization of the two NBDs, which move by approximately 30 Å to form a tight, "head-to-tail" dimer with two ATP molecules sandwiched at the interface.[10][11] This NBD closure is mechanically coupled to the TMDs, which pivot to an outward-facing conformation, effectively sealing the substrate from the cytoplasm and trapping it within the central chamber.[12]

-

Substrate Release and ATP Hydrolysis: In the outward-facing state, the substrate is released into the periplasmic leaflet of the inner membrane.[4][13] Subsequently or concurrently, ATP is hydrolyzed to ADP and inorganic phosphate (Pi). The precise timing of hydrolysis relative to substrate release is a subject of ongoing research, but it is the key step that destabilizes the NBD dimer. Some models support an alternating catalytic mechanism where the two NBDs hydrolyze ATP sequentially rather than simultaneously.[2][13]

-

Resetting the Transporter: The hydrolysis of ATP and subsequent release of Pi and then ADP leads to the dissociation of the NBD dimer. This final step resets the transporter, causing the TMDs to revert to the high-affinity, inward-facing conformation, ready to begin a new cycle.[1][9]

Quantitative Data on MsbA Function

The study of MsbA has yielded critical quantitative data that define its transport cycle. These parameters are essential for kinetic modeling and for understanding the efficacy of potential inhibitors.

| Parameter | Value | Condition / Method | Reference |

| ATP Hydrolysis Rate (kcat) | k₁ = 0.49 ± 0.28 s⁻¹ | Time-resolved FTIR at 288 K | [14] |

| k₂ = 0.014 ± 0.003 s⁻¹ | Time-resolved FTIR at 288 K | [14] | |

| Lipid Flippase Activity | 7.7 nmol lipid / mg protein / 20 min | Reconstituted system | [15] |

| NBD Separation (Apo State) | ~50 Å | X-ray Crystallography | [8] |

| NBD Separation (Post-Hydrolysis) | ~30-33 Å change upon hydrolysis | DEER Spectroscopy | [10][11] |

| Lipid A Affinity | Low micromolar range | ATPase activity assays | [15] |

Key Experimental Protocols

The elucidation of the MsbA structure and mechanism has relied on a combination of structural biology, spectroscopy, and biochemical assays.

Cryo-electron microscopy (Cryo-EM) has been instrumental in capturing MsbA in various conformational states, including with bound LPS.

-

Protein Expression and Purification: The msbA gene is overexpressed in E. coli. The protein is extracted from the membrane using detergents (e.g., DDM) and purified via affinity chromatography (e.g., Ni-NTA).

-

Reconstitution: Purified MsbA is reconstituted into lipid nanodiscs, which mimic a native membrane environment and are suitable for high-resolution imaging.

-

Sample Vitrification: The MsbA-nanodisc sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to trap the particles in a thin layer of vitreous ice.

-

Data Collection: Automated data collection is performed on a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of movies of the frozen particles are recorded.

-

Image Processing: The movies are processed to correct for beam-induced motion. Individual particle images are picked, subjected to 2D classification to remove junk particles, and then used for 3D reconstruction to generate a high-resolution density map of the transporter.[4]

-

Model Building: An atomic model of MsbA is built into the resulting EM density map. By trapping the protein with ligands like LPS, ATP analogs (e.g., AMP-PNP), or inhibitors (e.g., ADP-vanadate), different states of the transport cycle can be visualized.[2][4]

Double electron-electron resonance (DEER) spectroscopy is a powerful technique for measuring nanometer-scale distances within proteins, providing insights into conformational changes.

-

Mutagenesis: Cysteine residues are introduced at specific sites of interest on the MsbA protein using site-directed mutagenesis. These sites are chosen to report on the relative movement of domains, such as the separation between the two NBDs or the opening/closing of the TMDs.

-

Spin Labeling: The purified cysteine-mutant MsbA is reacted with a nitroxide spin-labeling reagent (e.g., MTSSL), which covalently attaches to the cysteine thiol groups.

-

Sample Preparation: The spin-labeled protein is reconstituted into liposomes to maintain its structure and function in a native-like lipid bilayer.

-

DEER Measurement: The sample is frozen, and a four-pulse DEER experiment is performed. This technique measures the dipolar coupling between two electron spins (the nitroxide labels), which is dependent on the distance between them.

-

Data Analysis: The resulting DEER signal is analyzed to extract a distance distribution between the spin labels. By performing these measurements on MsbA in different functional states (e.g., apo, ATP-bound, post-hydrolysis), one can precisely map the amplitude of conformational motions that occur during the transport cycle.[8][10][12]

This biochemical assay directly measures the transport function of MsbA.

-

Proteoliposome Preparation: Purified MsbA is reconstituted into artificial lipid vesicles (liposomes) that are loaded with a fluorescently labeled lipid substrate (e.g., NBD-labeled phosphatidylethanolamine) in the inner leaflet.

-

Initiation of Transport: ATP is added to the outside of the proteoliposomes to initiate the transport cycle.

-

Detection of Flipping: As MsbA flips the fluorescent lipid from the inner to the outer leaflet, the NBD probe becomes accessible to a membrane-impermeable quenching agent (e.g., dithionite) added to the external solution.

-

Quantification: The rate of fluorescence quenching is measured over time using a fluorometer. A higher rate of quenching in the presence of ATP compared to a control (no ATP or inactive MsbA) indicates active transport. The amount of lipid translocated can be quantified from the change in fluorescence intensity.

Conclusion and Future Directions

MsbA serves as a cornerstone for our understanding of ABC transporters. A wealth of structural and biochemical data has illuminated a detailed mechanism of ATP-driven lipid flipping via an alternating access mechanism. This knowledge is not only fundamental to bacterial physiology but also provides a robust framework for understanding drug resistance in homologous human transporters.

Future research will likely focus on capturing additional intermediate states in the transport cycle with even higher resolution, further clarifying the precise coupling between ATP hydrolysis and substrate translocation. Moreover, the detailed structural and functional insights into MsbA are actively being used to guide the rational design of novel inhibitors that could serve as next-generation antibiotics, targeting the crucial LPS transport pathway in pathogenic bacteria.

References

- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 3. MsbA: an ABC transporter paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www5.in.tum.de [www5.in.tum.de]

- 6. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Conformational Cycle of the ABC transporter MsbA in Liposomes. Detailed Analysis using Double Electron-Electron Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conformational Motion of the ABC Transporter MsbA Induced by ATP Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational Motion of the ABC Transporter MsbA Induced by ATP Hydrolysis | PLOS Biology [journals.plos.org]

- 12. Structural Basis of Energy Transduction in the Transport Cycle of MsbA - ProQuest [proquest.com]

- 13. Structure of ABC Transporter MsbA in Complex with ATP Vi and Lipopolysaccharide: Implications for Lipid Flipping [www-ssrl.slac.stanford.edu]

- 14. ATP binding and ATP hydrolysis in full-length MsbA monitored via time-resolved Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

Methodological & Application

Application Notes and Protocols: MsbA-IN-4 In Vitro ATPase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria. Its primary function is to flip lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane, a critical step in the biogenesis of the outer membrane.[1][2] The essential nature of MsbA for bacterial viability makes it an attractive target for the development of novel antibiotics.[3][4] MsbA-IN-4 is an investigational inhibitor designed to target the ATPase activity of MsbA, thereby disrupting LPS transport and compromising bacterial cell envelope integrity.[5][6]

This document provides a detailed protocol for an in vitro ATPase assay to characterize the inhibitory activity of compounds like this compound on purified MsbA. The assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released, a direct indicator of MsbA's enzymatic activity. A common and sensitive method for this is the malachite green assay.[7][8]

Principle of the Assay

The ATPase activity of MsbA is determined by measuring the hydrolysis of ATP to ADP and inorganic phosphate (Pi). The liberated Pi reacts with a malachite green-molybdate complex to produce a colored product, the absorbance of which can be measured spectrophotometrically at approximately 620-650 nm.[9][10] The amount of color development is directly proportional to the amount of Pi generated, and thus to the ATPase activity of MsbA. By performing the assay in the presence of varying concentrations of an inhibitor such as this compound, a dose-response curve can be generated to determine its potency (e.g., IC50 value).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of MsbA in LPS transport and the workflow of the in vitro ATPase assay.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. ATPase activity of the MsbA lipid flippase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Malachite green ATPase assay [bio-protocol.org]

- 8. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. eubopen.org [eubopen.org]

Application Notes and Protocols for MsbA-IN-4 in E. coli Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a significant challenge to global health. The lipopolysaccharide (LPS) transport pathway is an attractive target for the development of novel antibiotics due to its essential role in maintaining the integrity of the outer membrane in these bacteria.[1][2] MsbA, an essential ATP-binding cassette (ABC) transporter, is a critical component of this pathway, responsible for flipping LPS from the inner to the outer leaflet of the inner membrane.[1][2][3][4] Inhibition of MsbA disrupts outer membrane biogenesis, leading to bacterial cell death, making it a promising target for new antibacterial agents.[1][2][4]

MsbA-IN-4 is a potent small molecule inhibitor of E. coli MsbA. This document provides detailed application notes and protocols for utilizing this compound in E. coli growth inhibition studies and related biochemical assays.

Mechanism of Action

MsbA functions as a homodimer, with each subunit containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[3] The transport cycle is powered by ATP binding and hydrolysis at the NBDs, which drives conformational changes in the TMDs, leading to the translocation of LPS. This compound is believed to allosterically bind to a transmembrane pocket of MsbA, trapping it in an inward-facing conformation. This prevents the conformational changes necessary for ATP hydrolysis and substrate transport, ultimately blocking the LPS flipping process.

Data Presentation

The inhibitory activity of this compound has been characterized using both biochemical and whole-cell assays. The following tables summarize the quantitative data for this compound's efficacy against E. coli MsbA and its impact on bacterial growth.

| Biochemical Activity of this compound | |

| Target | E. coli MsbA |

| Assay | In vitro ATPase Activity Assay |

| IC50 | 0.5 µM |

| Description | 50% inhibitory concentration against the ATPase activity of purified E. coli MsbA. |

| Antibacterial Activity of this compound | |

| Organism | E. coli (e.g., ATCC 25922) |

| Assay | Broth Microdilution |

| Minimum Inhibitory Concentration (MIC) | 4 µg/mL |